molecular formula C11H12N2O3 B580938 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253789-11-5

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B580938
CAS No.: 1253789-11-5
M. Wt: 220.228
InChI Key: CPDARBAVHVULKD-UHFFFAOYSA-N
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Description

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a pyrido-oxazine-dione core with a methyl group at position 7 and a propyl substituent at position 1 (Figure 1). Its molecular formula is inferred as C₁₁H₁₂N₂O₃ (molecular weight ~221.23 g/mol), though discrepancies in oxygen count exist due to conflicting evidence . The compound’s lipophilicity and steric profile are influenced by its alkyl substituents, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

7-methyl-1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDARBAVHVULKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=N2)C)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178451
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-11-5
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrido[2,3-d][1,3]oxazine-2,4-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione None C₇H₄N₂O₃ 164.12 21038-63-1
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 7-CH₃ C₈H₆N₂O₃ 178.14 N/A
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-C₃H₇ C₁₀H₁₁N₂O₃ 207.20 111396-09-9
7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-C₃H₇, 7-CH₃ C₁₁H₁₂N₂O₃* 221.23* N/A
1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-CH₂CH₂OCH₃, 7-CH₃ C₁₁H₁₂N₂O₄ 236.22 1253792-09-4

*Inferred from substituent addition; conflicting evidence suggests possible O₄ in some derivatives .

Key Observations:

Substituent Effects on Lipophilicity: The propyl group at position 1 increases lipophilicity compared to shorter alkyl chains (e.g., methyl) or polar groups (e.g., methoxyethyl) .

Synthetic Challenges :

  • Alkylation at position 1 (e.g., propyl addition) often requires reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous DMF, as seen in related oxazine syntheses .
  • Purification via fractional crystallization (e.g., ethyl acetate/hexane) is critical to remove hydrolyzed byproducts, as observed in 1M7 synthesis .

Stability and Reactivity: Hydrolysis susceptibility is noted in analogs with electron-withdrawing groups, such as nitro derivatives . The dione moiety (positions 2 and 4) remains reactive toward nucleophiles, enabling further functionalization .

Notes on Discrepancies and Limitations

  • Molecular Formula Uncertainty : The target compound’s oxygen count (O₃ vs. O₄) remains unresolved due to conflicting evidence .
  • Synthesis Byproducts : Alkylation steps may yield hydrolyzed contaminants, necessitating rigorous purification .
  • Limited Pharmacological Data: Available evidence focuses on synthesis and structure; biological data are lacking.

Its comparison with analogs underscores the importance of substituent engineering in modulating physicochemical and functional properties. Further research is warranted to explore its biological relevance and resolve molecular ambiguities.

Biological Activity

7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound features a unique fused ring structure that includes both nitrogen and oxygen atoms, contributing to its distinct chemical and biological properties.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 1253789-11-5
  • Structure : The compound consists of a pyrido[2,3-d][1,3]oxazine core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cancer cell signaling pathways.
  • Signal Transduction Modulation : The compound may influence cellular signal transduction pathways, impacting gene expression and cellular proliferation.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HeLa (Cervical Cancer)8.5

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity indicates potential applications in treating bacterial infections.

Case Study: Anticancer Efficacy

A study conducted by Aldabbagh et al. explored the effects of various heterocyclic compounds on cancer cell lines. The results indicated that this compound exhibited strong correlations with known anticancer agents:

"The compound's affinity for PI3K suggests a mechanism through which it may inhibit tumor growth and promote apoptosis in cancer cells" .

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The results revealed that it effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression:

"Inhibition of protein tyrosine kinases by the compound leads to reduced phosphorylation levels in treated cells" .

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